- Deep eutectic solvent-catalyzed Meyer-Schuster rearrangement of propargylic alcohols under mild and bench reaction conditionsChemical Communications (Cambridge, 2020, 56(96), 15165-15168,
Cas no 932-66-1 (1-Acetyl-1-cyclohexene)

1-Acetyl-1-cyclohexene structure
Nom du produit:1-Acetyl-1-cyclohexene
1-Acetyl-1-cyclohexene Propriétés chimiques et physiques
Nom et identifiant
-
- 1-(Cyclohex-1-en-1-yl)ethanone
- 1-(1-CYCLOHEXEN-1-YL)ETHANONE
- 1-ACETYL-1-CYCLOHEXENE
- Ethanone,1-(1-cyclohexen-1-yl)-
- 1-Acetylcyclohexene
- 1-cyclohex-1-enyl-ethanone
- 1-(1-Cyclohexen-1-yl)ethanone (ACI)
- Ketone, 1-cyclohexen-1-yl methyl (7CI, 8CI)
- 1-(Cyclohex-1-en-1-yl)ethan-1-one
- 1-Cyclohexen-1-yl methyl ketone
- 1-Cyclohexen-1-ylethanone
- 1-Cyclohexenyl methyl ketone
- Methyl 1-cyclohexenyl ketone
- NSC 12216
- 1-Acetyl-1-cyclohexene
-
- Piscine à noyau: 1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h5H,2-4,6H2,1H3
- La clé Inchi: LTYLUDGDHUEBGX-UHFFFAOYSA-N
- Sourire: O=C(C)C1CCCCC=1
Propriétés calculées
- Qualité précise: 124.08900
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 9
- Nombre de liaisons rotatives: 1
- Complexité: 145
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Le xlogp3: 1.9
- Nombre d'tautomères: 5
Propriétés expérimentales
- Couleur / forme: Liquide incolore
- Dense: 0.966 g/mL at 25 °C(lit.)
- Point de fusion: 73 °C
- Point d'ébullition: 201-202 °C(lit.)
- Point d'éclair: Température Fahrenheit: 150.8°f< br / >Degrés Celsius: 66 ° C< br / >
- Indice de réfraction: n20/D 1.49(lit.)
- Le PSA: 17.07000
- Le LogP: 2.07580
- Solubilité: Soluble dans l'éthanol et l'éther.
1-Acetyl-1-cyclohexene Informations de sécurité
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Instructions de sécurité: S24/25
1-Acetyl-1-cyclohexene Données douanières
- Code HS:2914299000
- Données douanières:
Code douanier chinois:
2914299000Résumé:
2914299000. Autres cycloalcanones ou cycloterpénones sans autres groupes oxygénés. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 5,5%. Tarif général: 30,0%
Éléments de déclaration:
Nom du produit, contenu des ingrédients, utilisation, Déclaration d'acétone emballage
Résumé:
2914299000. Autres cétacétones cyclisées, cyclisées ou cyclisées sans autre fonction oxygénée. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 5,5%. Droits généraux: 30,0%
1-Acetyl-1-cyclohexene PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225718-25g |
1-(Cyclohex-1-en-1-yl)ethanone |
932-66-1 | 97% | 25g |
¥2071.00 | 2024-04-25 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A14405-25G |
1-Acetyl-1-cyclohexene |
932-66-1 | 97% | 25G |
¥1336.13 | 2022-02-24 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A14405-5G |
1-Acetyl-1-cyclohexene |
932-66-1 | 97% | 5G |
¥531.79 | 2022-02-24 | |
Enamine | EN300-108706-0.25g |
1-(cyclohex-1-en-1-yl)ethan-1-one |
932-66-1 | 95% | 0.25g |
$19.0 | 2023-10-27 | |
Enamine | EN300-108706-0.5g |
1-(cyclohex-1-en-1-yl)ethan-1-one |
932-66-1 | 95% | 0.5g |
$29.0 | 2023-10-27 | |
TRC | A298595-5g |
1-Acetyl-1-cyclohexene |
932-66-1 | 5g |
$ 250.00 | 2022-06-08 | ||
Enamine | EN300-108706-25g |
1-(cyclohex-1-en-1-yl)ethan-1-one |
932-66-1 | 95% | 25g |
$301.0 | 2023-10-27 | |
Aaron | AR003EL6-5g |
1-Acetyl-1-cyclohexene |
932-66-1 | 95% | 5g |
$43.00 | 2025-01-22 | |
1PlusChem | 1P003ECU-1g |
1-ACETYL-1-CYCLOHEXENE |
932-66-1 | 95% | 1g |
$26.00 | 2024-04-20 | |
Ambeed | A503890-1g |
1-(Cyclohex-1-en-1-yl)ethanone |
932-66-1 | 95% | 1g |
$32.0 | 2024-04-16 |
1-Acetyl-1-cyclohexene Méthode de production
Synthetic Routes 1
Synthetic Routes 2
Conditions de réaction
1.1 Catalysts: 1,4-Benzenedimethanol, polymer with naphthalene (sulfonated) Solvents: Water ; 8 h, 120 °C
Référence
- Hydration of aromatic terminal alkynes catalyzed by sulfonated condensed polynuclear aromatic (S-COPNA) resin in waterTetrahedron Letters, 2017, 58(10), 955-958,
Synthetic Routes 3
Synthetic Routes 4
Conditions de réaction
1.1 Catalysts: Silver triflate , [Bis(1,1-dimethylethyl)[5-methoxy-3,4,6-trimethyl-2′,4′,6′-tris(1-methylethyl)[1… Solvents: Methanol , Water ; 20 h, 80 °C
Référence
- Ligand Effects in the Gold Catalyzed Hydration of AlkynesAdvanced Synthesis & Catalysis, 2016, 358(9), 1478-1481,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Water Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, gallium salt (3:1) Solvents: Acetic acid ; 2 h, 100 °C
Référence
- Efficient hydration of alkynes through acid-assisted Bronsted acid catalysisChemical Communications (Cambridge, 2015, 51(5), 903-906,
Synthetic Routes 6
Synthetic Routes 7
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Hydrochloric acid , Water Solvents: Diethyl ether
Référence
- Synthetic uses of tosylmethyl isocyanide (TosMIC)Organic Reactions (Hoboken, 2001, 57,,
Synthetic Routes 9
Synthetic Routes 10
Synthetic Routes 11
Conditions de réaction
1.1 Catalysts: Aurate(2-), [1,3-bis[2,6-bis(1-methylethyl)-4-sulfophenyl]-1,3-dihydro-2H-imidaz… Solvents: Methanol , Water ; 2 h, 100 °C
Référence
- A structure/catalytic activity study of gold(I)-NHC complexes, as well as their recyclability and reusability, in the hydration of alkynes in aqueous mediumCatalysis Science & Technology, 2016, 6(6), 1921-1929,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Alumina
Référence
- Aluminum oxide catalyzed isomerization of acylated cycloalkenesTetrahedron Letters, 1981, 22(35), 3351-4,
Synthetic Routes 13
Conditions de réaction
1.1 Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver , [[2′-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino-κP][1,1′-biphenyl]-3-yl]-1-pyrr… Solvents: Methanol , Water ; 8 h, 25 °C
Référence
- Au(I) complexes as the efficient catalyst for hydration of alkynes at room temperatureGaodeng Xuexiao Huaxue Xuebao, 2015, 36(12), 2461-2467,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Water Catalysts: Sulfuric acid , (SP-5-14)-[1,2,3,7,8,12,13,17,18,19-Decadehydro-21,22-dihydro-5,10,15-tris(2,3,4… Solvents: Methanol ; 12 h, 80 °C
Référence
- Hydration of terminal alkynes catalyzed by cobalt corrole complexTetrahedron Letters, 2020, 61(43),,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Trimethylsilyl iodide Solvents: Chloroform ; 5 h, rt
1.2 Solvents: Methanol ; 0.5 h, rt
1.2 Solvents: Methanol ; 0.5 h, rt
Référence
- An investigation of the behavior of α,β-unsaturated sulfoxides in the presence of trimethylsilyl iodideTetrahedron, 2002, 58(51), 10145-10150,
Synthetic Routes 16
Synthetic Routes 17
Synthetic Routes 18
Conditions de réaction
1.1 Catalysts: Chloro[(isocyano-κC)cyclohexane]gold , Potassium tetrakis(pentafluorophenyl)borate Solvents: Methanol , Water ; 24 h, rt
Référence
- Hydration of alkynes at room temperature catalyzed by gold(I) isocyanide compoundsGreen Chemistry, 2015, 17(1), 532-537,
Synthetic Routes 19
Conditions de réaction
1.1 Catalysts: Rhenium(1+), tricarbonyl[O,O-diphenyl N-[[(diphenylphosphino-κP)methyl]diphenylp… Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ; 1.5 h, 130 °C
Référence
- Novel rhenium(I) catalysts for the isomerization of propargylic alcohols into α,β-unsaturated carbonyl compounds: an unprecedented recyclable catalytic system in ionic liquidsChemical Communications (Cambridge, 2011, 47(22), 6470-6472,
Synthetic Routes 20
Conditions de réaction
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Nitromethane ; 2 h, 50 °C
1.2 Catalysts: 1H-Imidazolium, 1-methyl-3-[3-[[[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]ami… Solvents: Toluene ; 1 h, 50 °C
1.2 Catalysts: 1H-Imidazolium, 1-methyl-3-[3-[[[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]ami… Solvents: Toluene ; 1 h, 50 °C
Référence
- "Release and catch" effect of perfluoroalkylsulfonylimide-functionalized imidazole/pyridine on Bronsted acids in organic systemsChemCatChem, 2016, 8(21), 3394-3401,
1-Acetyl-1-cyclohexene Raw materials
- (1S,2R,4R)-1-[[(R)-[1-(1-Cyclohexen-1-yl)ethenyl]sulfinyl]methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
- 1-[1-(Cyclohex-1-en-1-yl)-1-isocyanoethanesulfonyl]-4-methylbenzene
- cyclooct-2-en-1-one
- 1-ETHYNYLCYCLOHEXENE
- 1-ethynylcyclohexan-1-ol
- 1-(Cyclohex-2-enyl)ethanone
1-Acetyl-1-cyclohexene Preparation Products
1-Acetyl-1-cyclohexene Littérature connexe
-
Yuancheng Li,TaeBum Lee,Kushan Weerasiri,Tanyu Wang,Emily E. Buss,Michael L. McKee,Anne E. V. Gorden Dalton Trans. 2014 43 13578
-
2. Reactions of nitric oxide and nitrogen dioxide with functionalised alkenes and dienes??Jonathan S. B. Park,John C. Walton J. Chem. Soc. Perkin Trans. 2 1997 2579
-
Jieyu Wu,Rongfa Guan,Haizhi Huang,Zhenfeng Liu,Haitao Shen,Qile Xia Food Funct. 2019 10 625
-
Atanu Modak,Anirban Mondal,Rahul Watile,Semanti Mukherjee,Debabrata Maiti Chem. Commun. 2016 52 13916
-
Muftah Darwish,Martin Wills Catal. Sci. Technol. 2012 2 243
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:932-66-1)1-Acetyl-1-cyclohexene

Pureté:99%
Quantité:25g
Prix ($):299.0